1,1'-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone)
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Overview
Description
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) is a complex organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the azetidinone ring through cyclization reactions.
- Introduction of the phthalazine moiety via condensation reactions.
- Chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-phenyl-2-azetidinone)
- 1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dimethylphenyl)-2-azetidinone)
Uniqueness
1,1’-(1,4-Phthalazinediyldiimino)bis(3-chloro-4-(3,5-dichlorophenyl)-2-azetidinone) is unique due to the presence of multiple chlorine atoms on the aromatic rings, which can influence its chemical reactivity and biological activity. The phthalazine moiety also adds to its structural complexity and potential for diverse interactions.
Properties
CAS No. |
139108-72-8 |
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Molecular Formula |
C26H16Cl6N6O2 |
Molecular Weight |
657.2 g/mol |
IUPAC Name |
3-chloro-1-[[4-[[3-chloro-2-(3,5-dichlorophenyl)-4-oxoazetidin-1-yl]amino]phthalazin-1-yl]amino]-4-(3,5-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C26H16Cl6N6O2/c27-13-5-11(6-14(28)9-13)21-19(31)25(39)37(21)35-23-17-3-1-2-4-18(17)24(34-33-23)36-38-22(20(32)26(38)40)12-7-15(29)10-16(30)8-12/h1-10,19-22H,(H,33,35)(H,34,36) |
InChI Key |
HWKVFMKNQWANFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN3C(C(C3=O)Cl)C4=CC(=CC(=C4)Cl)Cl)NN5C(C(C5=O)Cl)C6=CC(=CC(=C6)Cl)Cl |
Origin of Product |
United States |
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